3-Ethynyl-5-methyl-1H-indazole is a synthetic compound belonging to the indazole family, which is characterized by a five-membered aromatic ring containing two nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential as a kinase inhibitor and its involvement in various biochemical pathways. The compound's molecular structure allows for significant interactions with biological targets, making it a subject of interest in drug discovery and development.
3-Ethynyl-5-methyl-1H-indazole can be classified as an indazole derivative. Indazoles are heterocyclic compounds that have been widely studied for their pharmacological properties. This specific compound is recognized for its role in inhibiting certain kinases, which are crucial in various signaling pathways related to cancer and other diseases. The compound is often synthesized for research purposes, particularly in the context of developing therapeutic agents targeting specific enzymes.
The synthesis of 3-ethynyl-5-methyl-1H-indazole can be achieved through several methods, with one common approach involving the cyclization of appropriate precursors. A typical synthetic route includes:
The reaction conditions can vary, but typically involve solvents like acetonitrile and may require a catalyst such as copper(I) iodide to facilitate the reaction efficiently .
The molecular structure of 3-ethynyl-5-methyl-1H-indazole consists of an indazole ring with an ethynyl group at the 3-position and a methyl group at the 5-position. The structural formula can be represented as:
Key structural features include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used to confirm the structure and purity of synthesized compounds .
3-Ethynyl-5-methyl-1H-indazole undergoes various chemical reactions, including:
These reactions are essential for modifying the compound to enhance its biological activity or to create analogs for further study .
The mechanism of action for 3-ethynyl-5-methyl-1H-indazole primarily involves its role as a kinase inhibitor. Upon binding to specific kinases such as phosphoinositide 3-kinase (PI3K), it interferes with phosphorylation processes critical for cell signaling pathways involved in proliferation and survival.
Studies have shown that this compound exhibits low micromolar inhibition against key components of the PI3K pathway, suggesting that it may selectively inhibit certain isoforms of PI3K, which are often mutated in cancer cells . This selectivity could lead to reduced side effects compared to less targeted therapies.
The physical properties of 3-ethynyl-5-methyl-1H-indazole include:
Chemical properties include:
These properties are crucial for determining the compound's suitability for various applications in research and development .
3-Ethynyl-5-methyl-1H-indazole has diverse applications in scientific research:
The molecular entity 3-ethynyl-5-methyl-1H-indazole (Chemical Formula: C₁₀H₈N₂; Molecular Weight: 156.184 g/mol) represents a synthetically versatile chemotype in oncology-focused kinase inhibitor design [1]. Characterized by a planar indazole core substituted with an ethynyl group at C-3 and a methyl group at C-5, this scaffold merges hydrogen-bonding capability with enhanced lipophilicity. Its structural uniqueness enables precise targeting of conserved and mutant kinase domains, positioning it at the forefront of modern anticancer therapeutics.
Indazole derivatives constitute a privileged structural class in kinase inhibition due to their:
Table 1: Clinically Exploited Indazole-Based Kinase Inhibitors
Kinase Target | Indazole Derivative | Therapeutic Application | Key Structural Features |
---|---|---|---|
VEGFR-2 | Compound AHMU-VEGFR-30 | Anti-angiogenic cancer therapy | 3-(Pyridin-2-ylethenyl) substitution |
Aurora A/B | Compound 17/21/30 [7] | Mitotic disruption in tumors | Variable C-3/C-5 substituents |
PI3Kα/PDK1/mTOR | 3-Ethynyl derivatives [4] | Multi-kinase pathway inhibition | C-3 ethynyl tether to aryl groups |
Bcr-Abl | Ponatinib analogs [10] | Chronic myelogenous leukemia | Ethynyl-linked diarylamide |
Recent structural studies demonstrate that 5-methyl-1H-indazole derivatives enhance binding pocket complementarity in JNK3 and p38α kinases, where the indazole nitrogen atoms form critical hydrogen bonds with catalytic lysine residues, while the C-5 methyl group occupies a hydrophobic subpocket [2]. This precision binding underlies the scaffold’s utility in achieving isoform selectivity – a persistent challenge in kinase drug development.
The strategic incorporation of ethynyl (–C≡CH) and methyl (–CH₃) groups at C-3 and C-5 respectively transforms indazole bioactivity:
Permits click chemistry modifications for PROTAC conjugation or diagnostic labeling .
Methyl as a Metabolic and Binding Modulator:
CAS No.: 655-05-0
CAS No.:
CAS No.:
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4